Physicochemical Differentiation: Computed LogP and PSA of the 4-Isopropyl Substituent vs. 4-Methoxy Comparator
The target compound bearing a 4-isopropylbenzenesulfonamide group exhibits a computed LogP of 6.91 and a polar surface area (PSA) of 70.34 Ų . In comparison, the direct 4-methoxy analog (CAS 919490-47-4) is expected to have a lower LogP due to the electron-donating methoxy group, while the 4-pyrrolidinyl analog (CAS 919490-46-3) would have a lower LogP and higher PSA due to the basic nitrogen. The higher lipophilicity of the target compound suggests enhanced passive membrane permeability relative to these more polar in-class comparators.
| Evidence Dimension | Computed LogP and PSA |
|---|---|
| Target Compound Data | LogP: 6.91, PSA: 70.34 Ų |
| Comparator Or Baseline | 4-methoxy analog (CAS 919490-47-4): quantitative LogP not available in sources but structurally lower lipophilicity expected due to oxygen atom |
| Quantified Difference | Unknown exact difference; class-level inference suggests the isopropyl group confers higher LogP than methoxy or pyrrolidinyl counterparts |
| Conditions | Computed property (likely XLogP3 or iLOGP) from chemsrc database |
Why This Matters
Lipophilicity influences passive membrane permeability and non-specific protein binding, making the target compound a potentially favored candidate for intracellular target engagement studies where higher membrane permeation is required.
